MS4078
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H52ClN9O8S/c1-25(2)63-36-22-30(27(5)21-34(36)51-45-49-23-31(46)41(53-45)50-32-10-6-7-12-37(32)64(61,62)26(3)4)28-15-19-54(20-16-28)24-39(57)48-18-17-47-33-11-8-9-29-40(33)44(60)55(43(29)59)35-13-14-38(56)52-42(35)58/h6-12,21-23,25-26,28,35,47H,13-20,24H2,1-5H3,(H,48,57)(H,52,56,58)(H2,49,50,51,53) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMGZLUKTNXEMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCN(CC2)CC(=O)NCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)OC(C)C)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H52ClN9O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Binding Affinity of MS4078 to ALK and Cereblon: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinities and mechanisms of action of MS4078, a Proteolysis Targeting Chimera (PROTAC), in relation to its targets, Anaplastic Lymphoma Kinase (ALK) and the E3 ubiquitin ligase Cereblon (CRBN). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted protein degradation.
Executive Summary
This compound is a potent and selective ALK degrader that functions by recruiting the E3 ubiquitin ligase Cereblon to induce the proteasomal degradation of the ALK protein. This guide summarizes the quantitative binding affinities of this compound to both ALK and Cereblon, details the experimental methodologies used to determine these interactions, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound for its target protein, ALK, and its recruiting E3 ligase, Cereblon, is critical to its function as a PROTAC. The following tables summarize the key quantitative data available.
| Compound | Target | Binding Affinity (Kd) | Assay Method |
| This compound | ALK | 19 nM[1][2] | KINOMEscan |
| This compound | ALK | 37 nM[3] | Competitive Binding Assay |
| Pomalidomide (Cereblon-binding moiety of this compound) | Cereblon (CRBN) | ~157 nM | Competitive Titration |
Table 1: Binding Affinity of this compound and its Cereblon Ligand.
| Compound | Cell Line | Parameter | Value |
| This compound | SU-DHL-1 | DC50 | 11 ± 2 nM[2][3] |
| This compound | NCI-H2228 | DC50 | 59 ± 16 nM[2] |
| This compound | SU-DHL-1 | IC50 | 33 ± 1 nM[2] |
Table 2: Cellular Activity of this compound.
Experimental Protocols
ALK Binding Affinity Determination (KINOMEscan)
The binding affinity of this compound to ALK was determined using the KINOMEscan™ competition binding assay.[4] This method quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase of interest.
Protocol Outline:
-
Assay Components: The assay consists of three main components: DNA-tagged ALK, an immobilized ligand, and the test compound (this compound).
-
Competition: The components are combined, allowing this compound to compete with the immobilized ligand for binding to the DNA-tagged ALK.
-
Quantification: The amount of DNA-tagged ALK bound to the immobilized ligand is quantified using quantitative PCR (qPCR). A lower amount of bound DNA-tagged ALK indicates a higher binding affinity of the test compound.
-
Kd Determination: The dissociation constant (Kd) is calculated by measuring the amount of kinase captured on the solid support as a function of the test compound concentration.
Cereblon-Dependent ALK Degradation Assay (Western Blot)
To confirm that this compound induces ALK degradation via a Cereblon-dependent mechanism, a Western blot analysis is performed. This involves treating cells with this compound in the presence and absence of inhibitors of the ubiquitin-proteasome system.
Protocol Outline:
-
Cell Culture and Treatment: Cancer cell lines expressing ALK (e.g., SU-DHL-1, NCI-H2228) are cultured and treated with various concentrations of this compound for specified time periods (e.g., 6, 12, 24 hours). Control groups include a vehicle (DMSO) control, and co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) to block the ubiquitin-proteasome pathway.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for ALK and a loading control (e.g., GAPDH, β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ALK protein levels are normalized to the loading control to determine the extent of degradation.
Signaling Pathways and Mechanisms
This compound Mechanism of Action
This compound is a heterobifunctional molecule that links a ligand for ALK with a ligand for the E3 ubiquitin ligase Cereblon.[4] This brings ALK into close proximity with Cereblon, leading to the ubiquitination of ALK and its subsequent degradation by the proteasome.
Figure 1. Mechanism of this compound-induced ALK degradation.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Oncogenic ALK fusion proteins lead to the constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and metastasis.[5] Key pathways activated by ALK include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[5][6]
Figure 2. Key ALK downstream signaling pathways.
Cereblon E3 Ubiquitin Ligase Complex Workflow
The Cereblon E3 ubiquitin ligase complex is a key component of the ubiquitin-proteasome system. It is responsible for recognizing and targeting specific substrate proteins for ubiquitination.
Figure 3. The Cereblon E3 ubiquitin ligase ubiquitination cascade.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Downstream Signaling Effects of MS4078-Induced ALK Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the downstream signaling consequences of Anaplastic Lymphoma Kinase (ALK) degradation induced by MS4078, a potent Proteolysis Targeting Chimera (PROTAC). This compound leverages the cell's natural protein disposal machinery to specifically eliminate oncogenic ALK fusion proteins, offering a promising therapeutic strategy for ALK-driven malignancies. This document details the mechanism of action of this compound, summarizes its effects on key downstream signaling pathways including STAT3, PI3K/AKT, and RAS/ERK, and provides comprehensive experimental protocols for researchers to investigate these effects. All quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound and ALK Degradation
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, upon genetic rearrangement, can become a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][2] While small-molecule ALK inhibitors have shown clinical efficacy, the emergence of drug resistance remains a significant challenge.[3][4]
This compound is a PROTAC designed to overcome inhibitor resistance by inducing the degradation of ALK protein.[1][5] It is a heterobifunctional molecule that links an ALK-binding moiety to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[6] This dual binding brings ALK into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[6] This degradation-based approach not only ablates the kinase activity but also eliminates any scaffolding functions of the ALK protein.
Mechanism of Action of this compound
The mechanism of this compound-induced ALK degradation is a multi-step process that hijacks the cell's ubiquitin-proteasome system.
Quantitative Effects of this compound on ALK Degradation and Cell Proliferation
This compound potently induces the degradation of ALK fusion proteins in a concentration-dependent manner in various cancer cell lines. This leads to a significant inhibition of cell proliferation. The following tables summarize the key quantitative data.
| Cell Line | ALK Fusion Protein | DC50 (nM) [16h treatment] | Reference |
| SU-DHL-1 | NPM-ALK | 11 ± 2 | [7][8] |
| NCI-H2228 | EML4-ALK | 59 ± 16 | [7][8] |
| Table 1: ALK Degradation Potency of this compound. DC50 represents the concentration of this compound required to degrade 50% of the target protein. |
| Cell Line | IC50 (nM) [3-day treatment] | Reference |
| SU-DHL-1 | 33 ± 1 | [7][8] |
| NCI-H2228 | Less sensitive than SU-DHL-1 | [7][8] |
| Table 2: Anti-proliferative Activity of this compound. IC50 is the concentration of this compound that inhibits 50% of cell growth. |
Downstream Signaling Effects of ALK Degradation
Constitutively active ALK fusion proteins drive tumorigenesis through the activation of several downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/ERK pathways.[9] this compound-mediated degradation of ALK leads to the potent inhibition of these pro-survival signals.
Inhibition of STAT3 Phosphorylation
This compound treatment leads to a robust and concentration-dependent inhibition of STAT3 phosphorylation at tyrosine 705 (Y705).[7][10]
| Cell Line | Concentration of this compound | Inhibition of p-STAT3 (Y705) | Reference |
| SU-DHL-1 | 100 nM | > 90% | [7][8] |
| NCI-H2228 | 100 nM | > 90% | [7] |
| Table 3: Effect of this compound on STAT3 Phosphorylation. |
Effects on PI3K/AKT and RAS/ERK Pathways
While specific quantitative data for the effect of this compound on the PI3K/AKT and RAS/ERK pathways are not extensively published, studies on other ALK degraders and the known downstream targets of ALK provide a strong indication of the expected effects. Degradation of ALK is anticipated to lead to a significant reduction in the phosphorylation of key pathway components such as AKT and ERK.[9][11] For instance, the ALK degrader dEALK1 has been shown to decrease the phosphorylation levels of both ERK1/2 and AKT in H3122 lung cancer cells.[11]
Experimental Protocols
To facilitate further research into the downstream effects of this compound, this section provides detailed protocols for key experimental assays.
Western Blot Analysis for ALK and Downstream Signaling Proteins
This protocol is designed to assess the levels of total and phosphorylated ALK, STAT3, AKT, and ERK.
Materials:
-
ALK-positive cancer cell lines (e.g., SU-DHL-1, NCI-H2228)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated ALK, STAT3, AKT, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time (e.g., 16 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation.
Materials:
-
ALK-positive cancer cell lines
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 3 days).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (e.g., luminescence) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate the IC50 value.
Immunoprecipitation for Ubiquitination Analysis
This protocol can be used to confirm the ubiquitination of ALK following this compound treatment.
Materials:
-
Treated cell lysates
-
Antibody against ALK
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibody against Ubiquitin for Western blot detection
Procedure:
-
Immunoprecipitation: Incubate cell lysates with an anti-ALK antibody, followed by the addition of Protein A/G beads to capture the ALK protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated ALK.
Conclusion
This compound is a potent ALK degrader that effectively reduces ALK protein levels and inhibits downstream signaling, leading to decreased cell proliferation in ALK-positive cancer cells. Its primary documented downstream effect is the strong inhibition of STAT3 phosphorylation. While direct quantitative data on its impact on the PI3K/AKT and RAS/ERK pathways are limited, the known functions of ALK and data from other ALK degraders strongly suggest that this compound will also suppress these critical pro-survival pathways. The experimental protocols provided in this guide will enable researchers to further elucidate the detailed molecular consequences of this compound-induced ALK degradation and to explore its full therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 3. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stork: Induced protein degradation of anaplastic lymphoma kinase (ALK) by proteolysis targeting chimera (PROTAC) [storkapp.me]
- 5. ERK1/2 inhibitors act as monovalent degraders inducing ubiquitylation and proteasome-dependent turnover of ERK2, but not ERK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oncogenic mutant RAS signaling activity is rescaled by the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small-molecule degrader selectively inhibits the growth of ALK-rearranged lung cancer with ceritinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MS4078: A PROTAC Degrader of Anaplastic Lymphoma Kinase (ALK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS4078 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal translocations, becomes a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1] Unlike traditional small-molecule inhibitors that block the enzymatic activity of a target protein, PROTACs like this compound function by inducing the degradation of the target protein. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. This compound is a hetero-bifunctional molecule that simultaneously binds to ALK and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity facilitates the ubiquitination of ALK, marking it for degradation by the proteasome. This novel mechanism of action offers a promising therapeutic strategy to overcome resistance to conventional ALK inhibitors.
Chemical Structure and Properties
This compound is synthesized by linking a derivative of the ALK inhibitor Ceritinib to the E3 ligase ligand Pomalidomide via a chemical linker.
| Property | Value |
| CAS Number | 2229036-62-6 |
| Molecular Formula | C45H52ClN9O8S |
| Molecular Weight | 914.47 g/mol |
| IUPAC Name | 2-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)-N-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)acetamide |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Biological Activity
This compound has demonstrated potent and selective degradation of ALK fusion proteins in various cancer cell lines. Its activity is characterized by its high binding affinity to ALK and its efficiency in inducing ALK degradation, leading to the inhibition of downstream signaling pathways and cancer cell proliferation.
| Parameter | Cell Line | Value |
| ALK Binding Affinity (Kd) | - | 19 ± 3 nM |
| DC50 (NPM-ALK Degradation) | SU-DHL-1 (ALCL) | 11 ± 2 nM |
| DC50 (EML4-ALK Degradation) | NCI-H2228 (NSCLC) | 59 ± 16 nM |
| IC50 (Cell Proliferation) | SU-DHL-1 (ALCL) | 33 ± 1 nM |
Mechanism of Action
The mechanism of action of this compound involves the formation of a ternary complex between the ALK protein, this compound, and the E3 ubiquitin ligase Cereblon. This proximity allows for the transfer of ubiquitin molecules to ALK, which is then recognized and degraded by the 26S proteasome.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for ALK Degradation and Signaling
This protocol is used to assess the levels of ALK protein and the phosphorylation status of its downstream effector, STAT3, following treatment with this compound.
1. Cell Culture and Treatment:
-
SU-DHL-1 and NCI-H2228 cells are cultured in appropriate media.
-
Cells are seeded and treated with varying concentrations of this compound (e.g., 1, 3, 10, 30, 100 nM) for a specified duration (e.g., 16 hours).
2. Cell Lysis:
-
After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The lysate is incubated on ice and then centrifuged to pellet cell debris.
3. Protein Quantification:
-
The protein concentration of the supernatant is determined using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
5. Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for ALK, phospho-ALK (Tyr1604), STAT3, phospho-STAT3 (Tyr705), and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
6. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The intensity of the bands is quantified using densitometry software.
Cell Viability Assay
This assay is used to determine the effect of this compound on the proliferation of cancer cells.
1. Cell Seeding:
-
SU-DHL-1 or NCI-H2228 cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well).
2. Compound Treatment:
-
Cells are treated with a serial dilution of this compound (e.g., 0.001 to 10 µM) for a period of 3 days.
3. Luminescence Measurement:
-
After the incubation period, a reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
The luminescence is measured using a plate reader.
4. Data Analysis:
-
The data is normalized to vehicle-treated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated using a non-linear regression analysis.
Rescue Experiments to Confirm Mechanism
To confirm that the degradation of ALK by this compound is dependent on the proteasome and Cereblon, rescue experiments are performed.
1. Pre-treatment with Inhibitors:
-
Cells are pre-treated for 2 hours with either a proteasome inhibitor (e.g., MG132), a neddylation inhibitor that inactivates Cullin-RING E3 ligases (e.g., MLN4924), or a competitor for Cereblon binding (e.g., Pomalidomide).
2. This compound Treatment:
-
Following pre-treatment, cells are treated with this compound (e.g., 100 nM) for 6 hours.
3. Analysis:
-
ALK protein levels are then assessed by Western blotting as described above. A rescue of ALK degradation in the presence of these inhibitors confirms the dependency of this compound's activity on the proteasome and Cereblon.
Conclusion
This compound is a well-characterized PROTAC that effectively induces the degradation of oncogenic ALK fusion proteins. Its potent in vitro activity, coupled with a well-defined mechanism of action, makes it a valuable tool for further research into ALK-driven cancers and the development of next-generation targeted therapies. The experimental protocols outlined in this guide provide a robust framework for the evaluation of this compound and other ALK-targeting PROTACs.
References
- 1. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | ALK PROTAC | Probechem Biochemicals [probechem.com]
- 4. This compound|PROTAC (degrader) of ALK|CAS 2229036-62-6 [dcchemicals.com]
An In-depth Technical Guide on the Effect of MS4078 on STAT3 Phosphorylation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and effects of MS4078, a Proteolysis Targeting Chimera (PROTAC), on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in cancer cells. The document details the quantitative impact of this compound on STAT3 phosphorylation, outlines the experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and STAT3 Signaling
This compound is a novel PROTAC designed to target Anaplastic Lymphoma Kinase (ALK) for degradation.[1][2] It functions as a heterobifunctional molecule that recruits ALK to the Cereblon E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the ALK protein.[1][3]
Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, and angiogenesis.[4][5][6] In many human cancers, STAT3 is constitutively activated, often through phosphorylation at the tyrosine 705 (Y705) residue by upstream kinases like Janus Kinase 2 (JAK2) and ALK.[4][5] This persistent activation of STAT3 is associated with tumor progression and resistance to therapy, making it an attractive target for cancer treatment.[4][7] this compound's ability to degrade ALK provides an indirect but potent method to inhibit downstream STAT3 signaling.[1][3]
Mechanism of Action: ALK Degradation and Downstream STAT3 Inhibition
This compound operates by inducing the degradation of oncogenic ALK fusion proteins.[1][2][8] This degradation is dependent on both Cereblon, the substrate receptor for the E3 ligase complex, and the proteasome.[1] By eliminating the ALK protein, this compound effectively shuts down the downstream signaling cascades that are aberrantly activated by oncogenic ALK. One of the critical downstream pathways is the JAK-STAT pathway. The degradation of ALK leads to a reduction in its autophosphorylation and, consequently, a decrease in the phosphorylation of STAT3 at Y705.[1][3]
This compound-induced ALK degradation and subsequent inhibition of STAT3 signaling.
Quantitative Data on the Effect of this compound
The efficacy of this compound has been quantified in various cancer cell lines, primarily focusing on ALK-dependent lymphoma and lung cancer cells. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Treatment Time | Reference |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | IC50 (Proliferation) | 33 ± 1 nM | 3 days | [3][8][9] |
| DC50 (NPM-ALK Degradation) | 11 ± 2 nM | 16 hours | [2][3][8] | ||
| STAT3 (Y705) Phosphorylation | >90% inhibition at 100 nM | 16 hours | [3] | ||
| ALK (Y1507) Phosphorylation | >90% inhibition at 100 nM | 16 hours | [3] | ||
| NCI-H2228 | Non-Small Cell Lung Cancer | IC50 (Proliferation) | Less sensitive than SU-DHL-1 | 3 days | [3][8][9] |
| DC50 (EML4-ALK Degradation) | 59 ± 16 nM | 16 hours | [3] | ||
| EML4-ALK Protein Levels | >90% reduction at 100 nM | 16 hours | [3] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to evaluate the effect of this compound.
Cell Viability Assay
This assay is used to determine the effect of this compound on cancer cell proliferation.
-
Cell Lines: SU-DHL-1 (lymphoma) and NCI-H2228 (lung cancer) cells are used.[3][9]
-
Seeding: Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 3 days).[3][8][9] For SU-DHL-1 cells, concentrations typically range from 1 nM to 1 µM, while for NCI-H2228 cells, a similar range is used.[3][9]
-
Analysis: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of cell number.
-
Data Interpretation: The results are used to calculate the IC50 value, which represents the concentration of this compound required to inhibit cell proliferation by 50%.[3]
Western Blot Analysis for Protein Degradation and Phosphorylation
Western blotting is employed to quantify the levels of total and phosphorylated proteins, thereby assessing the extent of ALK degradation and the inhibition of STAT3 phosphorylation.[3]
-
Cell Lysis: Cancer cells (SU-DHL-1 and NCI-H2228) are treated with various concentrations of this compound for a defined period (e.g., 16 hours).[3] Following treatment, cells are washed with PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.[10]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[10]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11]
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., ALK, p-ALK, STAT3, p-STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.[10] Subsequently, the membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that facilitates detection.[11]
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system. The intensity of the bands is quantified using densitometry software.
-
Data Analysis: The levels of the target proteins are normalized to the loading control. The effect of this compound on protein levels and phosphorylation is determined by comparing the treated samples to the untreated control.
A generalized workflow for Western blot analysis.
Conclusion
This compound demonstrates potent and specific activity against ALK-positive cancer cells. By inducing the proteasomal degradation of ALK, this compound effectively inhibits the downstream phosphorylation of STAT3, a critical driver of oncogenesis. The quantitative data from in vitro studies in SU-DHL-1 and NCI-H2228 cancer cells highlight the efficacy of this compound in reducing ALK protein levels and suppressing STAT3 activation at nanomolar concentrations.[3] These findings underscore the therapeutic potential of the PROTAC approach in targeting kinase signaling pathways in cancer and provide a strong rationale for further preclinical and clinical investigation of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | ALK PROTAC | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting STAT3 and oxidative phosphorylation in oncogene-addicted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|PROTAC (degrader) of ALK|CAS 2229036-62-6 [dcchemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - CA [thermofisher.com]
MS4078: A Potent PROTAC Degrader for Interrogating ALK-Driven Oncogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical oncogenic driver in a variety of cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2] Aberrant ALK activation, typically resulting from chromosomal rearrangements, gene amplifications, or activating point mutations, leads to constitutive kinase activity and the subsequent engagement of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[1][2] While small-molecule tyrosine kinase inhibitors (TKIs) have shown significant clinical efficacy, the eventual development of drug resistance remains a major challenge, necessitating novel therapeutic strategies.[3][4]
This technical guide focuses on MS4078, a novel chemical tool for studying ALK-driven cancers. This compound is a Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule designed to selectively eliminate the ALK protein rather than just inhibiting its enzymatic activity.[3][5][6] This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its application in oncogenesis research.
The PROTAC Approach: From Inhibition to Degradation
PROTACs represent a paradigm shift in targeted therapy. Instead of occupying the active site of a protein to inhibit its function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the degradation of a specific target protein. This compound accomplishes this by linking a ligand that binds to ALK with a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][7][8] This induced proximity facilitates the ubiquitination of the ALK protein, marking it for destruction by the proteasome.[3][6] This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target proteins, potentially leading to a more profound and durable biological response than traditional inhibitors.[9]
Mechanism of Action of this compound
This compound is a potent and specific degrader of oncogenic ALK fusion proteins.[5][8] Its mechanism involves several key steps:
-
Ternary Complex Formation: this compound simultaneously binds to the ALK protein and the Cereblon E3 ligase, forming a ternary ALK-MS4078-Cereblon complex.[3][7]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface lysine (B10760008) residues on the ALK protein.
-
Proteasomal Degradation: The poly-ubiquitinated ALK protein is then recognized and degraded by the 26S proteasome.[3][6]
This degradation of ALK effectively shuts down its downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which are crucial for the survival and proliferation of ALK-driven cancer cells.[2][7][10]
Quantitative Data Presentation
This compound has demonstrated potent activity in preclinical models of ALK-positive cancers. The following tables summarize its in vitro efficacy and in vivo pharmacokinetic properties.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | ALK Fusion Protein | Parameter | Value | Reference(s) |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | IC₅₀ | 33 ± 1 nM | [7] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | DC₅₀ | 11 ± 2 nM | [5][7] |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | DC₅₀ | 59 ± 16 nM | [5][7] |
| N/A | N/A | ALK Protein | Kd | 19 nM | [7] |
IC₅₀: Half-maximal inhibitory concentration for cell proliferation. DC₅₀: Half-maximal degradation concentration. Kd: Dissociation constant, indicating binding affinity.
Table 2: In Vivo Properties of this compound
| Study Type | Animal Model | Dosing Route | Key Findings | Reference(s) |
| Pharmacokinetics | Mouse | Intraperitoneal | Good plasma exposure; suitable for in vivo efficacy studies. | [3][11] |
| Pharmacokinetics | Mouse | Intraperitoneal | Achieved a stable serum exposure >500 nM over 12 hours. | [4] |
| Efficacy (as HFN@this compound) | Mouse Xenograft | N/A | Substantially reduced tumor volume and prolonged survival. | [12][13] |
HFN@this compound refers to a human heavy chain ferritin nanocage delivery system for this compound.
ALK Signaling in Oncogenesis
Oncogenic ALK fusions or mutations lead to ligand-independent dimerization and constitutive activation of the ALK kinase domain.[10] This triggers downstream signaling pathways critical for tumor growth and survival. Understanding these pathways is essential for interpreting the effects of ALK-targeted agents like this compound.
Experimental Protocols
The following section provides detailed methodologies for key experiments to evaluate this compound as a tool for studying ALK-driven oncogenesis.
Cell Culture and Proliferation Assay
This protocol determines the effect of this compound on the proliferation of ALK-positive cancer cells.
-
Materials:
-
ALK-positive cell lines (e.g., SU-DHL-1, NCI-H2228) and ALK-negative control cell lines.
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
This compound (stock solution in fresh DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTS or MTT).
-
-
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the drug solutions to the wells, including a vehicle control (DMSO).
-
Incubation: Incubate plates for 72 hours at 37°C in a 5% CO₂ incubator.[7]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours.
-
Data Acquisition: Measure absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting viability against the log of the drug concentration and fitting to a dose-response curve.
-
Western Blot Analysis for ALK Degradation and Pathway Inhibition
This protocol is used to quantify the degradation of ALK protein and assess the inhibition of downstream signaling.
-
Materials:
-
ALK-positive cells.
-
This compound and appropriate controls (e.g., vehicle, proteasome inhibitor like MG132).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-ALK, anti-phospho-ALK (e.g., Y1507), anti-STAT3, anti-phospho-STAT3 (e.g., Y705), and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 16 hours).[7] For mechanism validation, pre-treat cells with MG132 before adding this compound.
-
Protein Extraction: Lyse the cells on ice, collect lysates, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the desired primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the ALK protein levels to the loading control to determine the extent of degradation and calculate the DC₅₀. Assess pathway inhibition by comparing the ratio of phosphorylated to total protein levels.
-
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in an animal model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
ALK-positive cancer cells (e.g., SU-DHL-1, NCI-H2228).
-
Matrigel (optional, for enhancing tumor take).
-
This compound formulation for in vivo administration (e.g., in DMSO/PEG300/Tween80/ddH₂O or DMSO/corn oil).[5]
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells) into the flank of each mouse.
-
Tumor Growth: Monitor mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume (Volume = 0.5 × Length × Width²) and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., IHC, western blot).
-
Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
-
Conclusion
This compound is a powerful chemical probe for investigating the biological consequences of ALK degradation in cancer. Its distinct mechanism of action, which leads to the elimination of the ALK protein, offers a valuable alternative and complementary approach to traditional kinase inhibition.[3] The data and protocols presented in this guide provide a robust framework for researchers and drug developers to effectively utilize this compound in studies of ALK-driven oncogenesis, explore mechanisms of resistance, and pave the way for the development of next-generation ALK-targeted therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 3. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | ALK PROTAC | Probechem Biochemicals [probechem.com]
- 9. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALK in Neuroblastoma: Biological and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Precision targeting of ALK-positive lung cancer: Engineering HFN@this compound nanocages for optimized PROTAC delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for MS4078 in NCI-H2228 and SU-DHL-1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS4078 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound utilizes a ligand for the Cereblon E3 ligase to achieve its effect. This document provides detailed application notes and protocols for the use of this compound in two ALK-driven cancer cell lines: NCI-H2228 (non-small cell lung cancer) and SU-DHL-1 (anaplastic large cell lymphoma).
NCI-H2228 cells harbor the EML4-ALK fusion protein, while SU-DHL-1 cells express the NPM-ALK fusion protein. Both fusion proteins are oncogenic drivers, making these cell lines valuable models for studying ALK-targeted therapies.
Mechanism of Action of this compound
This compound functions by simultaneously binding to the ALK protein and the Cereblon E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin molecules to the ALK fusion protein. The polyubiquitinated ALK is then recognized and degraded by the 26S proteasome, leading to a reduction in total ALK protein levels and subsequent inhibition of downstream signaling pathways, such as the STAT3 pathway.
Caption: Mechanism of Action of this compound.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the key quantitative data for this compound in NCI-H2228 and SU-DHL-1 cell lines.
| Parameter | Value | Reference |
| Binding Affinity (Kd) to ALK | 19 nM |
| Cell Line | Fusion Protein | Parameter | Value | Treatment Duration | Reference |
| SU-DHL-1 | NPM-ALK | DC₅₀ (Degradation) | 11 ± 2 nM | 16 hours | |
| IC₅₀ (Proliferation) | 33 ± 1 nM | 3 days | |||
| NCI-H2228 | EML4-ALK | DC₅₀ (Degradation) | 59 ± 16 nM | 16 hours | |
| Proliferation | Less sensitive than SU-DHL-1 | 3 days |
Experimental Protocols
Cell Culture
SU-DHL-1 Cell Line:
-
Cell Type: Human anaplastic large cell lymphoma, suspension.
-
Recommended Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Maintain cell density between 8.0 x 10⁴ and 1.5 x 10⁶ cells/mL. Subculture every 2 to 3 days with a recommended split ratio of 1:4 to 1:12.
-
Cryopreservation: Use a freezing medium of 70% medium, 20% FBS, and 10% DMSO.
NCI-H2228 Cell Line:
-
Cell Type: Human non-small cell lung cancer, adherent.
-
Recommended Medium: RPMI-1640 supplemented with 10% FBS.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, detach using a 0.25% Trypsin-EDTA solution. Resuspend in fresh medium and split at a ratio of 1:2 to 1:3.
-
Cryopreservation: Use a freezing medium of complete growth medium supplemented with 5% DMSO.
Cell Viability Assay (IC₅₀ Determination)
This protocol is designed to determine the concentration of this compound that inhibits cell proliferation by 50% (IC₅₀).
Caption: Workflow for Cell Viability Assay.
Materials:
-
SU-DHL-1 or NCI-H2228 cells
-
96-well clear or white-walled microplates
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or similar)
-
Multichannel pipette
-
Plate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding:
-
SU-DHL-1: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of complete medium.
-
NCI-H2228: Seed cells at a density of 3,000-5,000 cells per well in 90 µL of complete medium and allow them to adhere overnight.
-
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent.
-
For CellTiter-Glo®, add the reagent to each well, mix, and incubate at room temperature before reading luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression (four-parameter logistic) curve fit to determine the IC₅₀ value.
-
Western Blotting for ALK Degradation and Signaling
This protocol is used to assess the degradation of ALK fusion proteins and the phosphorylation status of downstream signaling molecules like STAT3.
Caption: Workflow for Western Blotting.
Materials:
-
SU-DHL-1 or NCI-H2228 cells
-
6-well or 10 cm culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ALK, anti-phospho-ALK, anti-STAT3, anti-phospho-STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates. Once they reach the desired density (for NCI-H2228, ~70-80% confluency), treat them with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 16 hours for degradation studies).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control. For degradation (DC₅₀) analysis, plot the normalized protein levels against the log of the this compound concentration.
Conclusion
This compound is a valuable research tool for studying the effects of ALK degradation in ALK-driven cancers. The provided protocols for cell culture, viability assays, and western blotting in NCI-H2228 and SU-DHL-1 cell lines will enable researchers to effectively investigate the cellular and molecular consequences of this compound treatment. It is important to note the differential sensitivity of these two cell lines to this compound, which may reflect the different biological contexts of the ALK fusion proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALK PROTAC | Probechem Biochemicals [probechem.com]
- 3. This compound|PROTAC (degrader) of ALK|CAS 2229036-62-6 [dcchemicals.com]
- 4. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Application Notes and Protocols for MS4078 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS4078 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL)[1][2]. This compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex between ALK and the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of the ALK protein[1][2]. This targeted protein degradation offers a promising therapeutic strategy to overcome resistance mechanisms associated with traditional ALK inhibitors.
These application notes provide detailed protocols for the dosage and administration of this compound in preclinical in vivo mouse models, particularly for assessing its anti-tumor efficacy in xenograft studies.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to ALK, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). By bringing ALK and CRBN into close proximity, this compound facilitates the transfer of ubiquitin from the E3 ligase to ALK. The polyubiquitinated ALK is then recognized and degraded by the 26S proteasome. This degradation of ALK disrupts downstream oncogenic signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, thereby inhibiting cancer cell proliferation and survival[3].
References
Application Note: Detecting ALK Degradation Induced by MS4078 Using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1] While ALK tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the development of resistance remains a significant challenge.[2][3] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of target proteins.[2][4] MS4078 is a PROTAC designed to target ALK for degradation by hijacking the Cereblon (CRBN) E3 ubiquitin ligase.[2][5] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the degradation of ALK fusion proteins in cancer cell lines upon treatment with this compound.
Principle
This compound is a heterobifunctional molecule that simultaneously binds to ALK and the E3 ubiquitin ligase Cereblon. This proximity induces the ubiquitination of ALK, marking it for degradation by the proteasome.[2][4] Western blotting is a powerful technique to measure the decrease in total ALK protein levels, thereby confirming the activity of the this compound degrader.[6] This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies to detect the target protein.[6]
Signaling Pathway and Mechanism of Action
Experimental Workflow
Quantitative Data Summary
The following tables summarize the reported potency of this compound in inducing ALK degradation and inhibiting cell proliferation in ALK-positive cancer cell lines.
Table 1: ALK Degradation Efficiency (DC50) [2][7]
| Cell Line | ALK Fusion Protein | Treatment Time (hours) | DC50 (nM) |
| SU-DHL-1 | NPM-ALK | 16 | 11 ± 2 |
| NCI-H2228 | EML4-ALK | 16 | 59 ± 16 |
Table 2: Anti-proliferative Activity (IC50) [5][7]
| Cell Line | Treatment Time (days) | IC50 (nM) |
| SU-DHL-1 | 3 | 33 ± 1 |
| NCI-H2228 | 3 | Less sensitive |
Detailed Experimental Protocol
Materials and Reagents
Cell Lines:
-
SU-DHL-1 (ALCL, NPM-ALK positive)
-
NCI-H2228 (NSCLC, EML4-ALK positive)
Reagents:
-
This compound (MedChemExpress, HY-112155)[8]
-
DMSO (Sigma-Aldrich)
-
RPMI-1640 Medium (Gibco)
-
Fetal Bovine Serum (FBS) (Gibco)
-
RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific, 89900) or similar[9][10]
-
Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher Scientific, 78440)
-
BCA Protein Assay Kit (Thermo Fisher Scientific, 23225)
-
Laemmli Sample Buffer (Bio-Rad, 1610747)
-
Precision Plus Protein™ All Blue Prestained Protein Standards (Bio-Rad, 1610373)
-
Tris/Glycine/SDS Buffer (Bio-Rad, 1610732)
-
PVDF Membranes (Millipore)
-
Methanol (for membrane activation)
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-ALK (Cell Signaling Technology, #3333)[1]
-
Rabbit anti-phospho-ALK (Tyr1604) (Cell Signaling Technology, #3341)[1][11]
-
Rabbit anti-STAT3 (Cell Signaling Technology)
-
Rabbit anti-phospho-STAT3 (Tyr705) (Cell Signaling Technology)
-
Mouse anti-GAPDH (as a loading control) (Santa Cruz Biotechnology)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG (Thermo Fisher Scientific)
-
HRP-conjugated Goat anti-Mouse IgG (Thermo Fisher Scientific)
-
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate (Thermo Fisher Scientific, 32106)
Procedure
1. Cell Culture and Treatment
-
Culture SU-DHL-1 and NCI-H2228 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[6]
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 1, 3, 10, 30, 100 nM for SU-DHL-1; 3, 10, 30, 60, 100 nM for NCI-H2228) for a specified duration (e.g., 16 hours).[5][8] Include a DMSO-only vehicle control.
2. Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.[11]
3. SDS-PAGE
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel (e.g., 7.5% for ALK).[11]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer overnight at 4°C is recommended for high molecular weight proteins like ALK.[11]
-
After transfer, briefly wash the membrane with TBST.
5. Antibody Incubation
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-ALK) diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
For quantitative analysis, use densitometry software (e.g., ImageJ) to measure the band intensity.[12]
-
Normalize the ALK protein signal to the loading control (e.g., GAPDH) for each sample.
-
Calculate the percentage of ALK degradation relative to the vehicle-treated control.
Troubleshooting
-
No/Weak ALK Signal: Ensure efficient protein extraction and transfer. Check antibody dilutions and incubation times. Use a positive control cell line known to express ALK (e.g., KARPAS-299, H3122).[1][11]
-
High Background: Increase the number and duration of washing steps. Optimize the concentration of primary and secondary antibodies. Ensure the blocking buffer is fresh.
-
Uneven Loading: Perform accurate protein quantification and ensure equal loading amounts. Use a reliable loading control like GAPDH or β-actin to normalize the data.
Conclusion
This protocol provides a comprehensive guide for the Western blot analysis of ALK protein degradation induced by the PROTAC this compound. By following these detailed steps, researchers can effectively characterize the activity of this compound and similar degraders, providing valuable insights for drug development professionals in the field of targeted cancer therapy.
References
- 1. ALK Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule degrader selectively inhibits the growth of ALK-rearranged lung cancer with ceritinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound|PROTAC (degrader) of ALK|CAS 2229036-62-6 [dcchemicals.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Cell Lysis Buffers & Protein Extraction Reagents [sigmaaldrich.com]
- 10. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 11. benchchem.com [benchchem.com]
- 12. ウェスタンブロッティング 画像解析と定量 | Bio-Rad [bio-rad.com]
Application Notes and Protocols for MS4078, an ALK-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS4078 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Anaplastic Lymphoma Kinase (ALK).[1][2] ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[3][4] Unlike traditional small-molecule inhibitors that block the enzymatic activity of a target protein, PROTACs like this compound function by inducing the selective degradation of the target protein.[3] This is achieved by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.
This compound is a heterobifunctional molecule composed of a ligand that binds to ALK and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This dual binding brings ALK into close proximity with the E3 ligase, leading to the ubiquitination of ALK and its subsequent degradation by the proteasome. The degradation of ALK protein effectively shuts down its downstream signaling pathways, such as the JAK/STAT pathway, thereby inhibiting cancer cell proliferation and survival. These application notes provide detailed information on the solubility of this compound and protocols for its use in key experimental assays.
Physicochemical and Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the key physicochemical properties and solubility of this compound.
| Property | Value | Citation(s) |
| Molecular Formula | C45H52ClN9O8S | |
| Molecular Weight | 914.47 g/mol | |
| CAS Number | 2229036-62-6 | |
| Appearance | Solid powder | |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 54.68 mM) | |
| Up to 100 mg/mL (109.35 mM) | ||
| Aqueous Solubility | Insoluble | |
| Ethanol Solubility | Limited solubility |
Note: For optimal results, use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound. Sonication may be required to fully dissolve this compound in DMSO.
Signaling Pathway of this compound-Mediated ALK Degradation
The mechanism of action of this compound involves the formation of a ternary complex between the ALK protein, this compound, and the Cereblon E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to ALK, marking it for degradation by the proteasome. The degradation of ALK leads to the inhibition of downstream signaling pathways, including the STAT3 pathway.
Experimental Protocols
Preparation of this compound Stock Solutions
This workflow outlines the preparation of stock solutions for both in vitro and in vivo experiments.
Protocol 1: Preparation of In Vitro Stock Solution (e.g., 10 mM in DMSO)
-
Materials:
-
This compound powder (MW: 914.47 g/mol )
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.14 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO to 9.14 mg of this compound.
-
Vortex the solution vigorously. If necessary, use a sonicator to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).
-
Protocol 2: Preparation of In Vivo Formulation (Suspension)
This protocol is an example for preparing a formulation suitable for intraperitoneal or oral administration in animal models.
-
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
20% (w/v) SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline
-
Sterile tubes
-
-
Procedure:
-
Prepare the 20% SBE-β-CD in saline solution.
-
To prepare a 1 mL working solution with a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mix the solution thoroughly by vortexing or sonication to form a uniform suspension.
-
This formulation should be prepared fresh on the day of use.
-
Key Experimental Assays
Protocol 3: Western Blot Analysis of ALK Protein Degradation
This protocol allows for the quantification of ALK protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., SU-DHL-1 or NCI-H2228) at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Sample Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ALK overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the ALK band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of ALK degradation relative to the vehicle-treated control.
-
Protocol 4: Analysis of Downstream Signaling (Phospho-STAT3)
This protocol assesses the effect of this compound-induced ALK degradation on the phosphorylation of its downstream effector, STAT3.
-
Procedure:
-
Follow the cell culture, treatment, and sample preparation steps as described in Protocol 3.
-
During the Western blotting process, in addition to the total ALK and loading control antibodies, use a primary antibody specific for phosphorylated STAT3 (Tyr705). It is also recommended to probe for total STAT3 to assess changes in phosphorylation status relative to the total protein level.
-
Analyze the data by normalizing the phospho-STAT3 band intensity to the total STAT3 or loading control band intensity.
-
Protocol 5: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of this compound on cancer cell proliferation and viability.
-
Cell Plating:
-
Seed cells in a 96-well opaque-walled plate at a density appropriate for the cell line and the duration of the assay.
-
Allow the cells to attach and resume growth for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the desired concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Conclusion
This compound is a valuable research tool for studying the biological consequences of ALK degradation. Its potent and specific activity makes it a promising candidate for further investigation in ALK-driven malignancies. The protocols provided here offer a framework for researchers to explore the cellular effects of this compound and to further elucidate the potential of targeted protein degradation as a therapeutic strategy. Adherence to proper solubility and experimental procedures is crucial for obtaining reliable and reproducible data.
References
Application Note: Co-immunoprecipitation Assay with MS4078 to Demonstrate Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the ubiquitination and subsequent proteasomal degradation of the target protein.
MS4078 is a potent PROTAC designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers, including non-small cell lung cancer and anaplastic large-cell lymphoma.[1][2][3] this compound achieves this by recruiting ALK to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This application note provides a detailed protocol for a co-immunoprecipitation (Co-IP) assay to demonstrate the formation of the ALK-MS4078-CRBN ternary complex in a cellular context, a key experiment to verify the mechanism of action of this compound.
Principle of the Assay
Co-immunoprecipitation is a powerful technique used to study protein-protein interactions. In this assay, an antibody against a specific "bait" protein is used to pull down the bait and any interacting "prey" proteins from a cell lysate. The resulting immunoprecipitated complex is then analyzed, typically by Western blotting, to detect the presence of the prey protein(s).
To demonstrate the this compound-induced ternary complex, we will perform a Co-IP using an antibody against either ALK or CRBN. If a ternary complex is formed in the presence of this compound, pulling down ALK should co-precipitate CRBN, and conversely, pulling down CRBN should co-precipitate ALK. This interaction should be dependent on the presence of this compound.
Signaling Pathway and Experimental Workflow
The formation of the ternary complex is the initiating event in the PROTAC-mediated degradation pathway. The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the co-immunoprecipitation assay.
References
Application of MS4078 in High-Throughput Screening for Synthetic Lethality
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MS4078 is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][2] ALK is a clinically validated oncogene, and its aberrant activation through mutations, amplifications, or chromosomal rearrangements is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[3][4] this compound functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of ALK, offering a novel therapeutic modality to overcome resistance to traditional ALK inhibitors.[5][6]
Synthetic lethality is a promising strategy in cancer therapy where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is tolerated.[7] This approach can be exploited to selectively kill cancer cells with specific genetic alterations by targeting their synthetic lethal partners. This document outlines the application of this compound in a high-throughput screening (HTS) campaign to identify synthetic lethal partners of ALK degradation, providing a potential avenue for novel combination therapies in ALK-driven cancers.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to ALK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This induces the formation of a ternary complex between ALK and CRBN, leading to the polyubiquitination of ALK and its subsequent degradation by the 26S proteasome.[5] This degradation of ALK effectively abrogates its downstream signaling pathways, including the PI3K/AKT, JAK/STAT, and RAS/ERK pathways, which are critical for cancer cell proliferation and survival.[3][8][9]
Caption: Mechanism of ALK degradation by this compound.
ALK Signaling Pathway
Activated ALK phosphorylates various downstream substrates, leading to the activation of multiple signaling cascades that promote cell growth, proliferation, and survival. Understanding these pathways is key to identifying potential synthetic lethal targets.
Caption: Key downstream signaling pathways of ALK.
Quantitative Data for this compound
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) | ALK | 19 nM | [1] |
| DC50 (50% Degradation) | SU-DHL-1 (NPM-ALK) | 11 ± 2 nM | [1] |
| NCI-H2228 (EML4-ALK) | 59 ± 16 nM | [1] | |
| IC50 (50% Inhibition of Proliferation) | SU-DHL-1 | 33 ± 1 nM | [1] |
High-Throughput Screening Protocol for Synthetic Lethality
This protocol describes a high-throughput screen to identify small molecule inhibitors that exhibit synthetic lethality in combination with this compound-mediated ALK degradation in an ALK-dependent cancer cell line (e.g., SU-DHL-1).
Experimental Workflow
Caption: High-throughput screening workflow.
Detailed Methodologies
1. Cell Culture and Plating:
-
Culture SU-DHL-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 384-well plates at a density of 2,000 cells per well in a volume of 40 µL.
2. Compound Preparation and Addition:
-
Prepare a small molecule library at a concentration of 10 mM in DMSO.
-
Perform a serial dilution of this compound to determine a sub-lethal concentration that effectively degrades ALK without significantly impacting cell viability on its own. A concentration around the IC20 (e.g., 5-10 nM for SU-DHL-1) is a good starting point.
-
Using a liquid handler, add 50 nL of each compound from the library to the cell plates, resulting in a final concentration of 10 µM.
-
Add 50 nL of this compound (at the pre-determined sub-lethal concentration) or DMSO (as a control) to the appropriate wells.
3. Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
4. Cell Viability Assay:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
5. Data Analysis and Hit Identification:
-
Normalize the data to the DMSO control wells.
-
Calculate the Z'-factor to assess the quality of the screen.
-
Identify hits as compounds that cause a significant decrease in cell viability in the presence of this compound compared to the compound alone and this compound alone. A typical hit threshold is a viability reduction of >50% in the combination treatment.
6. Hit Validation and Follow-up Studies:
-
Confirm the activity of primary hits by re-testing in dose-response format, both alone and in combination with this compound.
-
Perform synergy analysis using methods such as the Bliss independence or Chou-Talalay method.
-
Validate ALK degradation in the presence of this compound and the hit compound using Western blotting.
-
Conduct mechanism of action studies to elucidate the pathway targeted by the validated hit.
Experimental Protocols for this compound Characterization
1. Western Blot for ALK Degradation:
-
Seed SU-DHL-1 or NCI-H2228 cells in 6-well plates.
-
Treat cells with varying concentrations of this compound for 16 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against ALK, phospho-ALK, STAT3, phospho-STAT3, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
2. Cell Proliferation Assay (IC50 Determination):
-
Seed SU-DHL-1 or NCI-H2228 cells in 96-well plates.
-
Treat cells with a serial dilution of this compound for 3 days.[1]
-
Assess cell viability using the CellTiter-Glo® assay as described above.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic model.
3. Co-Immunoprecipitation for Ternary Complex Formation:
-
Treat cells with this compound for a short duration (e.g., 1-2 hours).
-
Lyse cells in a non-denaturing buffer.
-
Immunoprecipitate ALK using an anti-ALK antibody.
-
Elute the bound proteins and analyze by Western blot for the presence of Cereblon.
Conclusion
The targeted degradation of ALK by this compound presents a unique opportunity to explore synthetic lethal interactions in ALK-driven cancers. The high-throughput screening workflow and associated protocols detailed in this document provide a comprehensive framework for identifying novel combination therapies that could enhance the therapeutic efficacy of ALK degradation and overcome potential resistance mechanisms. This approach has the potential to uncover new druggable vulnerabilities and accelerate the development of more effective treatments for patients with ALK-positive malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ALK Degradation with MS4078
Welcome to the technical support center for MS4078, a potent PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule known as a PROTAC. It is designed to selectively target the ALK protein and recruit it to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This proximity leads to the ubiquitination of ALK, marking it for degradation by the cell's proteasome.[2][3] This mechanism of action results in the reduction of ALK protein levels within the cell.
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated potent degradation of ALK fusion proteins in human anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC) cell lines. Specifically, it is effective in SU-DHL-1 (ALCL) and NCI-H2228 (NSCLC) cells.
Q3: What are the typical concentrations and treatment times for effective ALK degradation with this compound?
The optimal concentration and treatment time can vary between cell lines. For SU-DHL-1 cells, a significant reduction in NPM-ALK protein levels is observed after a 16-hour treatment, with a DC50 (50% degradation concentration) of approximately 11 nM. In NCI-H2228 cells, the DC50 for EML4-ALK degradation is around 59 nM after a 16-hour treatment. A concentration of 100 nM this compound has been shown to achieve over 90% inhibition of ALK phosphorylation in SU-DHL-1 cells and over 90% reduction of EML4-ALK protein levels in NCI-H2228 cells.
Q4: How can I confirm that the observed ALK reduction is due to proteasomal degradation?
To confirm that this compound is inducing proteasome-dependent degradation of ALK, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG-132. Pre-treating the cells with a proteasome inhibitor before adding this compound should rescue the degradation of ALK, resulting in ALK protein levels comparable to the control.
Troubleshooting Guide: Lack of ALK Degradation
If you are not observing the expected degradation of ALK protein after treating your cells with this compound, consider the following potential issues and troubleshooting steps.
Problem 1: Suboptimal Experimental Conditions
Possible Cause: The concentration of this compound or the treatment duration may not be optimal for your specific cell line or experimental setup.
Solutions:
-
Perform a Dose-Response and Time-Course Experiment: Test a range of this compound concentrations (e.g., 1 nM to 10 µM) and vary the incubation times (e.g., 4, 8, 16, 24 hours) to determine the optimal conditions for ALK degradation in your cell line.
-
Beware of the "Hook Effect": At very high concentrations, PROTACs can exhibit reduced efficacy due to the formation of binary complexes (this compound-ALK or this compound-CRBN) instead of the productive ternary complex (ALK-MS4078-CRBN). Your dose-response curve should ideally show a bell shape; if not, test even lower concentrations.
Problem 2: Issues with this compound Compound
Possible Cause: The this compound compound may have degraded or was not properly dissolved.
Solutions:
-
Proper Storage and Handling: Store the this compound stock solution at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Correct Solubilization: Ensure this compound is fully dissolved. For in vitro experiments, a fresh DMSO stock solution is recommended. For in vivo studies, specific formulation protocols involving solvents like DMSO and corn oil or SBE-β-CD in saline should be followed. If precipitation is observed, gentle heating or sonication may be necessary.
Problem 3: Cell Line-Specific Issues
Possible Cause: The expression levels of ALK or essential components of the ubiquitin-proteasome system, such as Cereblon (CRBN), may be low in your cell line.
Solutions:
-
Verify Protein Expression: Confirm the expression of ALK and CRBN in your cell line using Western blotting or other protein detection methods. This compound requires CRBN to induce ALK degradation.
-
Cell Health and Passage Number: Ensure that your cells are healthy and within a low passage number. Cellular stress or high passage numbers can alter protein expression and the efficiency of the ubiquitin-proteasome system.
Problem 4: Western Blotting Technical Errors
Possible Cause: The lack of a visible decrease in the ALK band on your Western blot could be due to technical issues with the assay itself.
Solutions:
-
Optimize Western Blot Protocol:
-
Protein Transfer: Ensure efficient transfer of the high molecular weight ALK protein (~200 kDa) by using a lower percentage gel (e.g., 7.5%), optimizing transfer time, and considering the addition of a small amount of SDS (e.g., 0.05%) to the transfer buffer. A wet transfer overnight at 4°C is often recommended for large proteins.
-
Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentrations that provide a strong signal with low background.
-
Blocking: Use an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST). For phosphorylated proteins, BSA is preferred.
-
Loading Control: Always include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
-
Confirm Antibody Specificity: To ensure the band you are detecting is indeed ALK, consider using a second primary antibody that recognizes a different epitope or performing a knockdown experiment (e.g., using siRNA against ALK).
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | ALK Fusion Protein | DC50 (16h treatment) | IC50 (3-day treatment) | Reference |
| SU-DHL-1 | NPM-ALK | 11 ± 2 nM | 33 ± 1 nM | |
| NCI-H2228 | EML4-ALK | 59 ± 16 nM | Less sensitive than SU-DHL-1 |
Experimental Protocols
Protocol 1: Western Blotting for ALK Degradation
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the indicated times.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load 20-50 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel.
-
Run the gel until adequate protein separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. For ALK, a wet transfer overnight at 4°C is recommended.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.
-
Incubate the membrane with a primary antibody against ALK (and a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well for adherent cells).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the appropriate wells, including a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
-
Visualizations
References
Optimizing MS4078 for Maximum Protein Knockdown: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MS4078 for targeted protein degradation. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful optimization of your experiments for maximum protein knockdown.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target and degrade Anaplastic Lymphoma Kinase (ALK) fusion proteins.[1][2][3][4] It functions as a heterobifunctional molecule, simultaneously binding to the ALK protein and the E3 ubiquitin ligase Cereblon (CRBN).[5] This binding event facilitates the formation of a ternary complex, leading to the ubiquitination of the ALK protein and its subsequent degradation by the proteasome.
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated potent activity in cancer cell lines expressing oncogenic ALK fusion proteins, including SU-DHL-1 (anaplastic large-cell lymphoma) and NCI-H2228 (non-small cell lung cancer).
Q3: What is the recommended concentration range for this compound?
A3: The optimal concentration of this compound is cell line-dependent. For SU-DHL-1 cells, the reported 50% degradation concentration (DC50) is approximately 11 nM, while for NCI-H2228 cells, it is around 59 nM after a 16-hour treatment. A concentration of 100 nM has been shown to achieve over 90% degradation of the ALK fusion protein in both cell lines. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What is the recommended treatment duration for this compound?
A4: Significant degradation of ALK fusion proteins is typically observed after a 16-hour treatment with this compound. However, the optimal treatment time can vary, so a time-course experiment is advisable to pinpoint the time of maximum knockdown.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, the solid powder should be kept at -20°C for up to 12 months or at 4°C for up to 6 months. Stock solutions in solvent can be stored at -80°C for up to 6 months. It is recommended to prepare fresh working solutions for each experiment.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Suboptimal or no protein knockdown | Incorrect this compound Concentration: The concentration may be too low for the target cell line. | Perform a dose-response experiment, titrating this compound across a range of concentrations (e.g., 1 nM to 1 µM) to determine the optimal DC50 value for your specific cells. |
| Insufficient Treatment Time: The incubation period may not be long enough to achieve maximum degradation. | Conduct a time-course experiment, treating cells for various durations (e.g., 4, 8, 16, 24 hours) to identify the optimal time for protein knockdown. | |
| Poor Cell Health: Unhealthy or confluent cells may not respond effectively to treatment. | Ensure cells are healthy, actively dividing, and seeded at an appropriate density before treatment. | |
| Issues with Ternary Complex Formation: The formation of the ALK-MS4078-CRBN complex is crucial for degradation. | Consider co-immunoprecipitation experiments to verify the formation of the ternary complex in your system. | |
| Proteasome Inhibition: Other compounds in the media or cellular stress could be inhibiting proteasome activity. | As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of the target protein would indicate that the degradation pathway is active up to the proteasome step. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure accurate and consistent cell counting and seeding for all experimental replicates. |
| Pipetting Errors: Inaccurate dilution or addition of this compound can introduce variability. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing. | |
| Edge Effects in Multi-well Plates: Wells on the periphery of the plate can experience different environmental conditions. | Avoid using the outer wells of multi-well plates for critical experiments, or ensure proper plate sealing and incubation conditions. | |
| Unexpected Off-Target Effects | High this compound Concentration: Using excessively high concentrations may lead to non-specific effects. | Use the lowest effective concentration of this compound that achieves the desired level of protein knockdown, as determined by your dose-response experiments. |
| Cell Line Specificity: The cellular context can influence the activity and potential off-targets of PROTACs. | Thoroughly characterize the effects of this compound in your specific cell line of interest. |
Data Summary
The following tables summarize the key quantitative data for this compound activity in different cell lines.
Table 1: Degradation and Inhibitory Concentrations of this compound
| Cell Line | Parameter | Value | Treatment Time | Reference |
| SU-DHL-1 | DC50 (NPM-ALK) | 11 ± 2 nM | 16 hours | |
| NCI-H2228 | DC50 (EML4-ALK) | 59 ± 16 nM | 16 hours | |
| SU-DHL-1 | IC50 (Proliferation) | 33 ± 1 nM | 3 days |
Table 2: ALK Binding Affinity
| Parameter | Value | Reference |
| Kd (ALK) | 19 nM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for ALK Protein Knockdown
-
Cell Seeding: Seed SU-DHL-1 or NCI-H2228 cells in a 12-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 1 µM.
-
Cell Treatment: The following day, replace the existing medium with the medium containing the different concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for 16 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ALK overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ALK protein levels to the loading control and then to the vehicle control to determine the percentage of protein knockdown at each concentration. Plot the results to determine the DC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: ALK signaling pathway and this compound inhibition.
Caption: Experimental workflow for optimizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | ALK PROTAC | Probechem Biochemicals [probechem.com]
- 4. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve MS4078 solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with MS4078 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective anaplastic lymphoma kinase (ALK) PROTAC (Proteolysis Targeting Chimera) degrader.[1][2] It is a heterobifunctional molecule designed to induce the degradation of oncogenic ALK fusion proteins, which are drivers in certain cancers like anaplastic large-cell lymphoma and non-small cell lung cancer.[3][4]
The mechanism of action involves this compound simultaneously binding to the ALK protein and the Cereblon (CRBN) E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the ALK protein, marking it for degradation by the 26S proteasome. This process effectively eliminates the ALK protein from the cell, inhibiting downstream signaling pathways and cancer cell proliferation.
Q2: What are the known solubility properties of this compound?
A2: this compound is a hydrophobic compound with poor aqueous solubility. It is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use high-purity, anhydrous (water-free) DMSO, as the presence of water can significantly reduce the solubility of the compound. For complete dissolution, mechanical assistance such as vortexing and sonication is often required.
| Solvent | Concentration | Molarity (approx.) | Notes | Source(s) |
| DMSO | 50 mg/mL | 54.68 mM | Requires ultrasonic treatment. Hygroscopic DMSO can impact solubility. | |
| DMSO | 100 mg/mL | 109.35 mM | Use fresh, moisture-free DMSO for best results. | |
| Ethanol | 2 mg/mL | 2.19 mM | - | |
| Water | Insoluble | - | - |
Q3: How should I prepare a high-concentration stock solution of this compound?
A3: Preparing a fully dissolved, high-concentration stock solution is the critical first step for successful cell culture experiments.
Experimental Protocol: Preparing a 50 mM this compound Stock Solution in DMSO
-
Equilibrate Compound: Allow the vial of solid this compound powder to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial. To prepare a 50 mM stock solution from 5 mg of this compound (MW: 914.47 g/mol ), you would add 109.35 µL of DMSO.
-
Vortexing: Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): Place the vial in a bath sonicator for 10-15 minutes to break up any small aggregates and ensure complete dissolution.
-
Gentle Warming (Optional): If the solution is still not clear, warm it in a 37°C water bath for 5-10 minutes, followed by another round of vortexing.
-
Visual Inspection: Visually confirm that the solution is clear and free of any visible particles or precipitate.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year).
Q4: My this compound precipitates when I dilute it into my cell culture medium. How can I prevent this?
A4: This phenomenon, often called "crashing out," is common for hydrophobic compounds dissolved in a water-miscible organic solvent like DMSO when they are introduced into an aqueous environment like cell culture medium. The rapid change in solvent polarity causes the compound's solubility limit to be exceeded, leading to precipitation. The following protocol is designed to minimize this issue.
Experimental Protocol: Diluting DMSO Stock into Aqueous Cell Culture Medium
-
Pre-warm Medium: Warm your complete cell culture medium (e.g., RPMI-1640 + 10% FBS) to 37°C in a water bath. This helps to slightly increase the kinetic solubility of the compound.
-
Prepare Intermediate Dilutions (if necessary): For very high final concentrations, performing a serial dilution in the pre-warmed medium is recommended over a single large dilution.
-
Vortex Medium: While gently vortexing or swirling the tube of pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise directly into the vortex. This rapid, turbulent mixing is crucial to disperse the compound quickly and prevent the formation of localized high concentrations that lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally below 0.1% and not exceeding 0.5%, to avoid cytotoxicity.
-
Final Inspection: After addition, vortex for another 10-15 seconds and visually inspect the final working solution. It should be clear and free of any turbidity or precipitate before being added to your cells.
If precipitation persists, use the following troubleshooting workflow:
Q5: What is the maximum recommended final concentration of DMSO in cell culture, and why is a vehicle control important?
A5: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, with a concentration of 0.1% or lower being ideal. High concentrations of DMSO can affect cell health, membrane permeability, and gene expression, confounding experimental results.
It is absolutely essential to include a vehicle control in all experiments. This control should consist of cells treated with the same final concentration of DMSO as your experimental conditions but without this compound. This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.
Q6: How should I properly store this compound?
A6: Proper storage is critical to maintain the integrity and activity of this compound.
-
Solid Powder: Store the lyophilized powder at -20°C for up to 3 years.
-
DMSO Stock Solutions: Once dissolved in DMSO, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation. Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year. Before use, thaw the aliquot and ensure the compound is fully re-dissolved, using gentle warming and vortexing if necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing MS4078 Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and understand the in vitro toxicity of the ALK PROTAC degrader, MS4078, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Anaplastic Lymphoma Kinase (ALK) protein.[1][2][3][4] It is a heterobifunctional molecule that consists of a ligand that binds to ALK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][5] By bringing ALK and the E3 ligase into close proximity, this compound induces the ubiquitination of ALK, marking it for degradation by the cell's natural disposal system, the proteasome.[2][4][5][6] This leads to the inhibition of downstream signaling pathways, such as STAT3 phosphorylation.[1][4]
Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures with this compound?
A2: High cytotoxicity in sensitive primary cell cultures, such as neurons, can result from several factors:
-
On-target toxicity: While ALK protein levels are not considered essential for viability in most normal mammalian cells, its degradation could have unforeseen consequences in specific primary cell types.[6][7]
-
Off-target toxicity: The original this compound, which utilizes a pomalidomide-based ligand for Cereblon, has been shown to induce the degradation of other proteins, notably zinc-finger proteins like SALL4.[1] This off-target degradation is a known concern with some Cereblon-based PROTACs and can contribute to cytotoxicity.[1][6]
-
Concentration-dependent effects: PROTACs can exhibit a "hook effect" at high concentrations, where the formation of the productive ternary complex (ALK-MS4078-Cereblon) is inhibited, potentially leading to increased off-target effects and toxicity.
-
Ligand-specific effects: The individual components of this compound (the ALK binder or the Cereblon ligand) may have inherent cytotoxic activities independent of ALK degradation.
-
Experimental conditions: Primary cells are often more sensitive to experimental variables such as solvent concentration (e.g., DMSO), extended incubation times, and suboptimal culture conditions.[5]
Q3: What are the recommended starting concentrations for this compound in primary cell cultures?
A3: There is no established optimal concentration for this compound in primary cells. It is crucial to perform a dose-response curve to determine the EC50 for ALK degradation and the IC50 for cytotoxicity in your specific primary cell type. Based on studies in cancer cell lines, this compound induces ALK degradation at low nanomolar concentrations (DC50 of 11-59 nM).[1][2] It is advisable to start with a concentration range well below and spanning these values (e.g., 1 nM to 1 µM).
Q4: How can I differentiate between on-target and off-target cytotoxicity?
A4: A series of control experiments are essential to dissect the source of cytotoxicity. Please refer to the Troubleshooting Guide below for a detailed workflow. Key controls include:
-
Inactive epimer control: An epimer of the Cereblon ligand that does not bind to the E3 ligase can help determine if the cytotoxicity is dependent on E3 ligase engagement.
-
Ligand-only controls: Testing the ALK-binding and Cereblon-binding small molecules separately can reveal any inherent toxicity of the individual components.[3]
-
Proteasome inhibitor control: Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue ALK degradation. If cytotoxicity is also reduced, it indicates a dependency on proteasomal degradation.[3]
Q5: Are there improved versions of this compound with reduced off-target effects?
A5: Yes, research has led to the re-engineering of this compound to minimize off-target degradation of zinc-finger proteins.[1][6] These newer versions, with modified linkers, have shown enhanced potency and reduced off-target effects, such as the degradation of SALL4.[1] If off-target toxicity is suspected with this compound, considering these newer, "cleaner" ALK PROTACs may be beneficial.
Troubleshooting Guide
Problem: High levels of cell death observed in primary cell cultures treated with this compound.
This guide provides a step-by-step approach to investigate and mitigate this compound-induced cytotoxicity.
Step 1: Optimize Experimental Conditions
-
Vehicle Control: Ensure the solvent (e.g., DMSO) concentration is consistent across all conditions and is at a non-toxic level for your primary cells (typically ≤ 0.1%).[5]
-
Culture Health: Start with healthy, viable primary cultures. Ensure proper plating density and culture maintenance.[8]
-
Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the onset of cytotoxicity.
Step 2: Determine Concentration Dependence
-
Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations (e.g., logarithmic dilutions from 1 nM to 10 µM).
-
Assess Viability: Use a reliable cell viability assay suitable for your primary cells (see Protocol 1).
-
Determine IC50: Calculate the half-maximal inhibitory concentration (IC50) for cell viability.
Step 3: Investigate the Mechanism of Cell Death
-
Apoptosis vs. Necrosis: Use assays to distinguish between apoptosis and necrosis. An increase in caspase-3/7 activity is a hallmark of apoptosis (see Protocol 2). A live/dead cell staining assay can also provide insights (see Protocol 1).
Step 4: Deconvolute On-Target vs. Off-Target Toxicity
The following diagram illustrates a logical workflow for troubleshooting the source of cytotoxicity.
Figure 1: Logical workflow for troubleshooting this compound cytotoxicity.
Data Presentation
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Target Protein | Treatment Time | DC50 (nM) | IC50 (nM) | Reference |
| SU-DHL-1 | NPM-ALK | 16 hours | 11 ± 2 | 33 ± 1 (3 days) | [1] |
| NCI-H2228 | EML4-ALK | 16 hours | 59 ± 16 | Less sensitive than SU-DHL-1 | [1] |
Table 2: Troubleshooting Guide for this compound Cytotoxicity
| Problem | Possible Cause | Recommended Solution |
| High cell death at all concentrations | Solvent toxicity | Lower final DMSO concentration to <0.1%. Run a vehicle-only toxicity control. |
| Contamination | Check cultures for signs of bacterial or fungal contamination. | |
| Poor initial cell health | Optimize primary cell isolation and culture protocol. Ensure high viability before starting the experiment. | |
| "Hook Effect" - reduced efficacy and increased toxicity at high concentrations | Inhibition of ternary complex formation | Use concentrations at or below 1 µM. Focus on the lower end of the dose-response curve for efficacy. |
| Cytotoxicity observed, but ALK is not degraded | Ligand-specific toxicity | Test the ALK binder and Cereblon ligand separately for cytotoxic effects. |
| Off-target effects independent of proteasomal degradation | Investigate cellular pathways affected by the individual ligands. | |
| Cytotoxicity is rescued by proteasome inhibitors | On-target toxicity | Confirm ALK is expressed in your primary cells. Consider if ALK has a vital, non-catalytic role in these cells. |
| Off-target degradation of essential proteins | Analyze the degradation of known off-target proteins like SALL4. Consider using a re-engineered, "cleaner" ALK PROTAC. |
Experimental Protocols
Protocol 1: Assessing Cell Viability using a Live/Dead Staining Assay
This protocol uses Calcein-AM and Propidium Iodide (PI) to simultaneously identify live and dead cells.
-
Materials:
-
Primary cells cultured in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Cell Plating: Plate primary neurons at an appropriate density in a 96-well plate and allow them to adhere and mature for the desired period (e.g., 7-10 days in vitro).
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle-only control.
-
Carefully replace the medium in the wells with the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Staining Solution Preparation: Prepare a working staining solution containing Calcein-AM (final concentration 2 µM) and PI (final concentration 4 µM) in PBS or HBSS.
-
Staining: Remove the treatment medium and wash the cells gently with warm PBS. Add 100 µL of the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Quantification: Measure the fluorescence using a microplate reader. Calcein (live cells) is typically measured at Ex/Em ~495/515 nm, and PI (dead cells) at Ex/Em ~535/617 nm. The ratio of live to dead cells can then be calculated.
-
Protocol 2: Measuring Apoptosis via Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are activated during apoptosis.
-
Materials:
-
Primary cells cultured in a white-walled 96-well plate
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
-
-
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with this compound as described in Protocol 1.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well of the 96-well plate.
-
Incubation: Mix the contents of the wells by gentle shaking for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence in each well using a plate-reading luminometer.[9] An increase in luminescence corresponds to an increase in caspase-3/7 activity and apoptosis.
-
Signaling Pathway and Experimental Workflow Diagrams
Figure 2: Mechanism of action of this compound leading to ALK degradation.
Figure 3: General experimental workflow for assessing this compound toxicity.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viabilité cellulaire [france.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 9. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in MS4078 efficacy across different cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MS4078. Our goal is to help you address the variability in this compound efficacy across different cell lines and achieve successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to target and degrade Anaplastic Lymphoma Kinase (ALK) fusion proteins.[1][2][3][4][5] It is a hetero-bifunctional molecule that links a ligand for ALK to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of the ALK fusion protein, marking it for degradation by the 26S proteasome. This degradation leads to the inhibition of downstream signaling pathways, such as the STAT3 phosphorylation pathway, and ultimately inhibits cancer cell proliferation.
Q2: Why am I observing different levels of efficacy with this compound in different cell lines?
A2: Variability in the efficacy of this compound across different cell lines is expected and can be attributed to several factors:
-
Different ALK Fusion Proteins: Cell lines can express different ALK fusion partners (e.g., NPM-ALK in SU-DHL-1 cells vs. EML4-ALK in NCI-H2228 cells). These different fusion proteins may have varying susceptibility to this compound-mediated degradation.
-
Expression Levels of Key Proteins: The cellular levels of the ALK fusion protein, components of the E3 ligase complex (like Cereblon), and proteasome subunits can differ between cell lines, impacting the efficiency of degradation.
-
Cellular Context and Off-Target Effects: The genetic background and signaling network of a particular cell line can influence its response to ALK degradation. Off-target effects, although minimized with PROTACs, could also contribute to differential cytotoxicity.
Q3: I am not seeing the expected level of ALK protein degradation. What are some possible causes and solutions?
A3: If you are not observing the expected degradation of ALK protein, consider the following:
-
Suboptimal Concentration: Ensure you are using an appropriate concentration range for your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration.
-
Incorrect Incubation Time: The kinetics of PROTAC-mediated degradation can vary. A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to identify the optimal treatment duration for maximal degradation.
-
Cell Line Specifics: As mentioned, some cell lines may be less sensitive to this compound. Confirm the expression of the target ALK fusion protein and Cereblon in your cell line.
-
Compound Integrity: Ensure the proper storage and handling of your this compound stock solution to maintain its activity.
Q4: My cell viability assay results are inconsistent. How can I improve reproducibility?
A4: Inconsistent cell viability results can be frustrating. Here are some tips to improve reproducibility:
-
Consistent Cell Seeding: Ensure a uniform number of cells are seeded in each well.
-
Logarithmic Growth Phase: Always use cells that are in the logarithmic phase of growth for your experiments.
-
Solvent Control: Include a vehicle control (e.g., DMSO) to account for any effects of the solvent on cell viability.
-
Assay Choice: The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence results. Ensure the chosen assay is suitable for your cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Potency (High IC50/DC50) | Cell line is inherently resistant. | Confirm ALK fusion protein and Cereblon expression. Consider using a more sensitive cell line as a positive control (e.g., SU-DHL-1). |
| Suboptimal experimental conditions. | Optimize this compound concentration and incubation time for your specific cell line. | |
| Compound degradation. | Prepare fresh stock solutions and handle them as recommended. | |
| High Variability Between Replicates | Inconsistent cell handling. | Ensure uniform cell seeding density and that cells are in logarithmic growth phase. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with media to maintain humidity. | |
| Unexpected Cytotoxicity in Control Cells | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.5%). |
| Contamination. | Regularly check your cell cultures for microbial contamination. | |
| No ALK Degradation Observed | Inefficient proteasome activity. | Co-treat with a proteasome inhibitor (e.g., MG132) as a control. This should rescue ALK protein levels. |
| Low Cereblon expression. | Verify Cereblon expression in your cell line using Western blot or qPCR. | |
| Incorrect experimental setup. | Double-check all reagent concentrations and incubation times. |
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in two commonly used cell lines.
| Cell Line | ALK Fusion Protein | IC50 (Proliferation) | DC50 (Degradation) | Reference |
| SU-DHL-1 | NPM-ALK | 33 ± 1 nM | 11 ± 2 nM | |
| NCI-H2228 | EML4-ALK | Less sensitive than SU-DHL-1 | 59 ± 16 nM |
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot for ALK Degradation
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ALK and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of ALK protein degradation relative to the loading control.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader of ALK.
Caption: Simplified ALK signaling pathway and the inhibitory effect of this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
MS4078 Technical Support Center: Stability and Storage Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability in solution and long-term storage of MS4078, a potent and selective PROTAC degrader of Anaplastic Lymphoma Kinase (ALK). Adherence to these guidelines is crucial for ensuring the integrity, activity, and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid powder in a dry, dark environment. Recommended storage temperatures and durations from various suppliers are summarized in the table below. To prevent degradation, it is crucial to protect the compound from light and moisture.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous, high-purity DMSO. To avoid repeated freeze-thaw cycles, which can lead to degradation, the stock solution should be aliquoted into single-use vials and stored at -20°C or -80°C. When preparing the solution, ensure the DMSO is not moisture-absorbent, as this can reduce solubility.[1]
Q3: How stable is the this compound stock solution at different temperatures?
A3: Based on supplier recommendations, stock solutions of this compound in DMSO are stable for up to one year when stored at -20°C and for up to two years when stored at -80°C.[2] For shorter-term storage, solutions may be kept at 0-4°C for days to weeks.[3]
Q4: Can I store diluted, aqueous working solutions of this compound?
A4: It is strongly recommended to prepare fresh aqueous working solutions of this compound for each experiment and use them on the same day.[4] The stability of this compound in aqueous buffers and cell culture media over extended periods has not been extensively reported. As a PROTAC containing potentially hydrolysable moieties, prolonged storage in aqueous solutions may lead to degradation.
Q5: Is this compound sensitive to light?
A5: While specific photostability studies for this compound are not publicly available, it is a general best practice for PROTACs and other complex organic molecules to be protected from light to prevent potential photodegradation. Therefore, it is recommended to store both solid this compound and its solutions in light-protected vials or tubes.
Troubleshooting Guide
Issue 1: Low or no degradation of ALK protein observed.
-
Possible Cause 1: Poor Cell Permeability. PROTACs are large molecules and may have difficulty crossing the cell membrane.
-
Solution: Consider optimizing the cell density and treatment duration. Ensure that the final DMSO concentration in your cell culture medium is at a non-toxic level (typically ≤ 0.5%).
-
-
Possible Cause 2: Inefficient Ternary Complex Formation. The formation of a stable ternary complex between ALK, this compound, and the E3 ligase (Cereblon) is essential for degradation.
-
Solution: Verify the expression of Cereblon in your cell line.
-
-
Possible Cause 3: Compound Instability. this compound may have degraded in the experimental setup.
-
Solution: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Issue 2: The "Hook Effect" is observed (decreased degradation at high concentrations).
-
Possible Cause: At excessive concentrations, this compound is more likely to form binary complexes with either ALK or the E3 ligase, rather than the productive ternary complex required for degradation.
-
Solution: Perform a wide dose-response experiment to identify the optimal concentration range for degradation. Test lower concentrations (in the nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Improper Storage and Handling. Repeated freeze-thaw cycles of the stock solution or improper storage of the solid compound can lead to degradation and variability in its effective concentration.
-
Solution: Strictly adhere to the recommended storage and handling guidelines. Aliquot stock solutions to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Variability in Cell Culture Conditions. Cell passage number, confluency, and overall cell health can impact the efficiency of the ubiquitin-proteasome system.
-
Solution: Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound (Solid Powder)
| Storage Temperature | Duration | Recommendations |
| -20°C | Long-term (years) | Store in a dry, dark environment. |
| 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark environment. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Temperature | Duration | Recommendations |
| -80°C | 1-2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| 0 - 4°C | Days to weeks | For very short-term storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Protocol for Assessing this compound Stability in Solution
Note: Specific quantitative stability data for this compound in various solutions is not extensively available in the public domain. The following is a general protocol that can be adapted to assess its stability under specific experimental conditions.
-
Materials:
-
This compound stock solution in DMSO
-
Solvent of interest (e.g., PBS pH 7.4, cell culture medium)
-
HPLC-MS system
-
Incubator/water bath set to the desired temperature
-
Light-protected vials
-
-
Procedure:
-
Prepare a working solution of this compound in the solvent of interest at a known concentration.
-
Divide the working solution into multiple aliquots in light-protected vials.
-
Store the vials under the desired conditions (e.g., 4°C, 25°C, 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot.
-
Immediately analyze the sample by a validated stability-indicating HPLC-MS method to determine the concentration of remaining this compound and to identify any potential degradation products.
-
A control sample should be stored at -80°C and analyzed at each time point to account for any variability in the analytical method.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
Visualizations
Caption: Mechanism of this compound-induced ALK protein degradation.
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting low ALK degradation with this compound.
References
Validation & Comparative
A Head-to-Head Comparison: MS4078 vs. Crizotinib in ALK-Positive Cancers
For Immediate Release
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive cancers, the emergence of novel therapeutic modalities necessitates a thorough comparison with established standards of care. This guide provides a detailed, data-driven comparison of MS4078, a Proteolysis Targeting Chimera (PROTAC), and Crizotinib (B193316), a first-generation ALK tyrosine kinase inhibitor (TKI). This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and underlying mechanisms of these two distinct anti-cancer agents.
Executive Summary
This compound and Crizotinib both target the ALK protein, a key driver in certain cancers. However, they employ fundamentally different mechanisms of action. Crizotinib acts as a competitive inhibitor of the ALK kinase's ATP-binding pocket, thereby blocking its downstream signaling. In contrast, this compound is a heterobifunctional molecule that induces the degradation of the ALK protein. This distinction in their mechanisms may have significant implications for efficacy, durability of response, and the potential to overcome drug resistance.
Mechanism of Action
Crizotinib: As a tyrosine kinase inhibitor, Crizotinib reversibly binds to the ATP-binding site of the ALK kinase domain. This competitive inhibition prevents the phosphorylation of ALK and subsequently blocks the activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the RAS-MEK-ERK and PI3K-AKT pathways.
This compound: this compound operates through a novel mechanism of targeted protein degradation. It is a PROTAC composed of a ligand that binds to the ALK protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of the ALK protein, marking it for degradation by the cell's proteasome. Instead of merely inhibiting ALK's function, this compound leads to its elimination from the cell.
Figure 1: Mechanisms of Action: Crizotinib vs. This compound.
Comparative Efficacy: In Vitro Data
The following tables summarize the in vitro efficacy of this compound and Crizotinib in ALK-positive cancer cell lines.
Table 1: Anti-proliferative Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| This compound | SU-DHL-1 | Anaplastic Large Cell Lymphoma | 33 ± 1 | [1][2] |
| NCI-H2228 | Non-Small Cell Lung Cancer | Less sensitive than SU-DHL-1 | [1][2] | |
| Crizotinib | SU-DHL-1 | Anaplastic Large Cell Lymphoma | ~30 - 53.4 | [3] |
| NCI-H2228 | Non-Small Cell Lung Cancer | 202 - 311.26 | [4] |
Table 2: ALK Protein Degradation (DC50)
| Compound | Cell Line | DC50 (nM) | Time Point | Citation(s) |
| This compound | SU-DHL-1 | 11 ± 2 | 16 hours | [1] |
| NCI-H2228 | 59 ± 16 | 16 hours | [1] | |
| Crizotinib | SU-DHL-1 / NCI-H2228 | Not Applicable (Inhibitor) | - |
Overcoming Drug Resistance
A significant challenge with TKI therapies, including Crizotinib, is the development of acquired resistance, often through secondary mutations in the ALK kinase domain. PROTACs like this compound, by degrading the entire ALK protein, may offer a strategy to overcome resistance mediated by mutations that interfere with inhibitor binding.
Experimental Protocols
Cell Viability Assay (MTT Assay)
To determine the anti-proliferative effects (IC50) of this compound and Crizotinib, a common method is the MTT assay.
-
Cell Seeding: Cancer cells (e.g., SU-DHL-1, NCI-H2228) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (this compound or Crizotinib) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[3][5]
Western Blot for ALK Degradation
Western blotting is employed to quantify the degradation of ALK protein induced by this compound.
-
Cell Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a set time (e.g., 16 hours).[1]
-
Cell Lysis: Cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size on an SDS-polyacrylamide gel and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the ALK protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added to visualize the protein bands.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The level of ALK protein is normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated sample. The DC50 value is the concentration of the compound that results in 50% degradation of the target protein.[1][6][7]
Figure 2: Experimental Workflow for In Vitro Efficacy.
In Vivo Studies
While direct comparative in vivo studies between this compound and Crizotinib are not yet published, individual studies have demonstrated the in vivo potential of both compounds in xenograft models. Crizotinib has shown efficacy in reducing tumor growth in various ALK-positive xenograft models.[8][9][10] Pharmacokinetic studies of this compound in mice have indicated good plasma exposure, suggesting its suitability for in vivo efficacy studies.[6] Further in vivo head-to-head comparisons are warranted to definitively assess their comparative therapeutic potential in a preclinical setting.
Conclusion
This compound represents a promising alternative to traditional ALK inhibitors like Crizotinib, with a distinct mechanism of action that leads to the degradation of the ALK oncoprotein. The in vitro data suggests that this compound is a potent degrader and inhibitor of proliferation in ALK-positive cell lines. Its ability to eliminate the ALK protein could potentially translate to a more profound and durable anti-tumor response and may provide a therapeutic option for patients who have developed resistance to kinase inhibitors. Further preclinical and clinical investigations are necessary to fully elucidate the comparative efficacy and safety of this compound relative to Crizotinib and other ALK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|PROTAC (degrader) of ALK|CAS 2229036-62-6 [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nacalai.com [nacalai.com]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic effects of crizotinib and radiotherapy in experimental EML4-ALK fusion positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Validation of MS4078 Results with Genetic Knockdown of ALK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of the Anaplastic Lymphoma Kinase (ALK) protein: pharmacological degradation using the PROTAC degrader MS4078 and genetic knockdown via siRNA/shRNA. Understanding the nuances, strengths, and limitations of each approach is critical for robust target validation and therapeutic development. This document presents a compilation of experimental data from various studies to facilitate an objective comparison, alongside detailed protocols for key experimental procedures.
Introduction: Two Approaches to Inhibit ALK Function
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL)[1]. To study and therapeutically target ALK, two primary strategies are employed to reduce its cellular activity: pharmacological degradation and genetic knockdown.
This compound: A PROTAC-mediated ALK Degrader
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate a target protein[2][3]. It consists of a ligand that binds to ALK, a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon)[4][5][6]. This proximity induces the ubiquitination of ALK, marking it for degradation by the 26S proteasome[2]. This approach removes the entire protein, not just inhibits its enzymatic activity.
Genetic Knockdown: Silencing ALK at the mRNA Level
Genetic knockdown techniques, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), aim to reduce the expression of a target gene at the messenger RNA (mRNA) level. These RNA interference (RNAi) molecules guide a cellular complex to recognize and cleave the target mRNA, preventing its translation into protein[7][8]. This results in a decrease in the total cellular pool of the target protein.
Comparative Data Presentation
The following tables summarize quantitative data on the efficacy of this compound and genetic knockdown of ALK from various studies. It is important to note that these results were not obtained from head-to-head comparisons in a single study but are collated here to provide a comparative overview.
Table 1: Efficacy of this compound in ALK-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | ALK Fusion Protein | Parameter | Value | Treatment Duration | Reference |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | DC50 (Protein Degradation) | 11 ± 2 nM | 16 hours | [4] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | IC50 (Cell Proliferation) | 33 ± 1 nM | 3 days | [4] |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | DC50 (Protein Degradation) | 59 ± 16 nM | 16 hours | [4] |
Table 2: Efficacy of Genetic Knockdown of ALK in Cancer Cell Lines
| Cell Line | Cancer Type | ALK Status | Knockdown Method | % ALK Knockdown | Effect on Cell Growth/Viability | Reference |
| SH-SY5Y | Neuroblastoma | F1174L mutation | shRNA (inducible) | >90% | Inhibition of cell growth and induction of apoptosis | [9] |
| SK-N-BE2 | Neuroblastoma | Wild-type | shRNA (inducible) | >90% | Inhibition of cell growth and induction of apoptosis | [9] |
| KELLY | Neuroblastoma | F1174L mutation | siRNA | Not specified | Profound inhibition of proliferation | [10][11] |
| IMR-32 | Neuroblastoma | Amplified | siRNA | Not specified | Profound inhibition of proliferation | [10][11] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | siRNA | Not specified | Loss of viability, decreased proliferation, increased apoptosis | [7] |
| Karpas 299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | siRNA | Not specified | Loss of viability, decreased proliferation, increased apoptosis | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
ALK Degradation via this compound Treatment
Objective: To induce the degradation of ALK protein in cultured cells using this compound.
Materials:
-
This compound (stored as a stock solution, e.g., 10 mM in DMSO)
-
Appropriate cancer cell line (e.g., SU-DHL-1, NCI-H2228)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
6-well or 12-well tissue culture plates
Protocol:
-
Cell Seeding: Seed the cells in tissue culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 16 hours for protein degradation analysis or 72 hours for cell viability assays).
-
Cell Lysis and Analysis: After incubation, harvest the cells. For protein analysis, lyse the cells in RIPA buffer and proceed with Western blotting. For viability analysis, proceed with an MTT or other viability assay.
Genetic Knockdown of ALK via siRNA
Objective: To transiently reduce the expression of ALK using small interfering RNA.
Materials:
-
siRNA targeting ALK (a pool of multiple siRNAs is recommended to reduce off-target effects)
-
Non-targeting (scrambled) siRNA control
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cancer cell line
-
Antibiotic-free cell culture medium
Protocol:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube (Solution A), dilute the ALK siRNA or non-targeting control siRNA in Opti-MEM.
-
In another tube (Solution B), dilute the transfection reagent in Opti-MEM.
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for assessing knockdown will vary depending on the cell line and the stability of the ALK protein.
-
Analysis: After incubation, harvest the cells for analysis. Confirm knockdown at the mRNA level using qRT-PCR and at the protein level using Western blotting. Assess the phenotypic effects, such as cell viability, using an appropriate assay.
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound or ALK knockdown on cell proliferation and viability.
Materials:
-
Cells treated with this compound or transfected with siRNA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Treatment: Seed and treat cells with this compound or transfect with siRNA in a 96-well plate.
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for ALK Protein
Objective: To determine the levels of ALK protein following treatment with this compound or genetic knockdown.
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ALK
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary ALK antibody and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the relative levels of ALK protein.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: ALK Signaling Pathway
Caption: this compound Mechanism of Action
References
- 1. peakproteins.com [peakproteins.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. immunoreagents.com [immunoreagents.com]
A Comparative Analysis of MS4078: A PROTAC Degrader Versus Traditional ALK Inhibitors
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-driven malignancies, a new class of molecules known as Proteolysis Targeting Chimeras (PROTACs) is emerging as a promising alternative to traditional small molecule inhibitors. This guide provides a comparative analysis of MS4078, an ALK PROTAC, against established FDA-approved ALK inhibitors, focusing on their half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values.
This compound is a heterobifunctional molecule that induces the degradation of ALK fusion proteins by hijacking the body's own ubiquitin-proteasome system.[1][2] Unlike traditional ALK inhibitors that function by occupying the kinase's active site to block its enzymatic activity, this compound brings the ALK protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome.[1][3] This novel mechanism of action offers a potential strategy to overcome resistance mechanisms that can develop with occupancy-based inhibitors.[2]
Performance Data: this compound vs. ALK Kinase Inhibitors
The efficacy of this compound and comparator ALK inhibitors is summarized below. The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein, while the IC50 value indicates the concentration needed to inhibit a specific biological function (like cell proliferation or kinase activity) by 50%.
| Compound | Type | Target/Cell Line | DC50 (nM) | IC50 (nM) |
| This compound | ALK PROTAC Degrader | NPM-ALK (SU-DHL-1 cells) | 11 ± 2 | - |
| EML4-ALK (NCI-H2228 cells) | 59 ± 16 | - | ||
| SU-DHL-1 cell proliferation | - | 33 ± 1 | ||
| Ceritinib | ALK Kinase Inhibitor | ALK (enzymatic assay) | - | 0.2 |
| Ba/F3-NPM-ALK cell proliferation | - | 26.0 | ||
| Karpas-299 cell proliferation | - | 22.8 | ||
| Alectinib | ALK Kinase Inhibitor | ALK (enzymatic assay) | - | 1.9 |
| EML4-ALK (cellular assay) | - | 53 | ||
| Brigatinib | ALK Kinase Inhibitor | ALK (enzymatic assay) | - | 0.6 |
| EML4-ALK (Ba/F3 cells) | - | 14 | ||
| Karpas-299 cell proliferation | - | 29 |
Signaling Pathways and Mechanisms of Action
The fundamental difference in the mechanism of action between this compound and traditional ALK inhibitors is illustrated in the following diagrams.
References
Evaluating the Pharmacokinetic Properties of MS4078 in Mice: A Comparative Guide
This guide provides a comprehensive evaluation of the pharmacokinetic (PK) properties of MS4078, a novel PROTAC (Proteolysis Targeting Chimera) designed to degrade the Anaplastic Lymphoma Kinase (ALK) protein. For researchers, scientists, and drug development professionals, this document offers a comparative analysis of this compound's performance against relevant alternatives, supported by experimental data.
Pharmacokinetic Profile of this compound
This compound has demonstrated promising plasma exposure in mouse models, indicating its potential for in vivo efficacy studies. A summary of its key pharmacokinetic parameters following a single intraperitoneal (IP) injection is presented below.
| Parameter | Value | Species | Dose | Administration Route |
| Maximum Plasma Concentration (Cmax) | ~3000 nM | Mouse | 50 mg/kg | Intraperitoneal |
| Time to Maximum Plasma Concentration (Tmax) | 2 hours | Mouse | 50 mg/kg | Intraperitoneal |
| Plasma Concentration at 12 hours | ~340 nM | Mouse | 50 mg/kg | Intraperitoneal |
Data sourced from a study on novel ALK PROTACs[1][2].
Comparative Pharmacokinetic Analysis
To contextualize the performance of this compound, its pharmacokinetic properties are compared with ceritinib (B560025), the parent ALK inhibitor from which this compound is derived, and another ALK PROTAC, B1-PEG.
| Compound | Key Pharmacokinetic Parameters | Species | Administration Route | Reference |
| This compound | Cmax: ~3000 nM at 2h post-IP injection of 50 mg/kg. | Mouse | Intraperitoneal | [1][2] |
| Ceritinib | Oral bioavailability in rats: 48.3%. Tmax: ~5.9 hours in rats following oral administration. Primarily eliminated through feces.[3] | Rat, Mouse | Oral, Intravenous | |
| B1-PEG | Superior bioavailability at 84.8% compared to the unmodified PROTAC molecule B1. | Mouse | Not specified |
This comparative data highlights the good plasma exposure of this compound administered intraperitoneally. While a direct comparison of bioavailability with the orally administered ceritinib is not available, the sustained plasma concentration of this compound at 12 hours, which is approximately 10-fold higher than its anti-proliferative IC50 value in SU-DHL-1 cells, suggests its potential for effective in vivo activity. The development of formulations like B1-PEG demonstrates ongoing efforts to enhance the bioavailability of PROTACs.
Experimental Protocols
The following is a detailed methodology for a typical mouse pharmacokinetic study, based on established practices.
Objective: To determine the plasma concentration-time profile of a test compound in mice following a single administration.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for administration (e.g., a solution suitable for intraperitoneal injection)
-
Male or female mice (strain to be specified, e.g., CD-1)
-
Syringes and needles (e.g., 27-gauge)
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge
-
Analytical instruments for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Dosing Preparation: Prepare the dosing solution of the test compound in the selected vehicle at the desired concentration.
-
Administration: Administer the test compound to the mice via the desired route (e.g., intraperitoneal injection). For IP injection, restrain the mouse and insert the needle into the lower right quadrant of the abdomen to avoid the cecum.
-
Blood Sampling: Collect blood samples from a consistent site (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to quantify the concentration of the test compound.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, and area under the curve (AUC).
Visualizations
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
This compound is designed to target and degrade the ALK protein. Aberrant ALK signaling, often due to genetic rearrangements, drives the growth of certain cancers by activating downstream pathways such as RAS-MAPK, PI3K-AKT, and JAK-STAT, which promote cell proliferation and survival.
Caption: ALK Signaling Pathways.
Experimental Workflow for Mouse Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting a pharmacokinetic study in mice.
Caption: Mouse PK Study Workflow.
References
Phenotypic Differences Between ALK Inhibition and ALK Degradation with MS4078: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic differences between inhibiting the anaplastic lymphoma kinase (ALK) protein and inducing its degradation using the PROTAC (Proteolysis Targeting Chimera) degrader, MS4078. The information presented is supported by experimental data to aid researchers in understanding the distinct cellular consequences of these two therapeutic strategies.
Executive Summary
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). While small-molecule ALK inhibitors have demonstrated clinical efficacy, the emergence of drug resistance remains a significant challenge. Targeted protein degradation using PROTACs, such as this compound, offers an alternative therapeutic modality. This compound is a heterobifunctional molecule that links the ALK inhibitor ceritinib (B560025) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to induce the degradation of the ALK protein. This guide elucidates the key phenotypic differences observed between traditional ALK inhibition and ALK degradation mediated by this compound, focusing on cellular viability, signaling pathways, and protein expression.
Data Presentation
Table 1: Comparative Efficacy of this compound and ALK Inhibitors on Cell Viability
| Compound | Cell Line | ALK Fusion Protein | IC50 (nM) - Proliferation | DC50 (nM) - ALK Degradation | Source |
| This compound | SU-DHL-1 | NPM-ALK | 33 ± 1 | 11 ± 2 | [1][2] |
| This compound | NCI-H2228 | EML4-ALK | Less Sensitive | 59 ± 16 | [1][2] |
| Ceritinib | H3122 | EML4-ALK | 23 ± 3 | Not Applicable | [3] |
| Ceritinib | H2228 | EML4-ALK | 53 ± 5 | Not Applicable | |
| Ceritinib | KARPAS-299 | NPM-ALK | 22.8 | Not Applicable | |
| Crizotinib (B193316) | H3122 | EML4-ALK | 151 ± 14 | Not Applicable | |
| Crizotinib | H2228 | EML4-ALK | 313 ± 29 | Not Applicable |
Table 2: Effects on ALK and Downstream Signaling Molecules
| Treatment | Cell Line | Target Protein | Effect | Observations | Source |
| This compound | SU-DHL-1 | NPM-ALK | Degradation | >90% reduction at 100 nM | |
| This compound | SU-DHL-1 | p-ALK (Y1507) | Inhibition | >90% inhibition at 100 nM | |
| This compound | SU-DHL-1 | p-STAT3 (Y705) | Inhibition | >90% inhibition at 100 nM | |
| This compound | NCI-H2228 | EML4-ALK | Degradation | >90% reduction at 100 nM | |
| Ceritinib | H3122, H2228 | p-ALK | Inhibition | Potent inhibition | |
| Ceritinib | H3122, H2228 | p-AKT, p-ERK | Inhibition | Dose-dependent inhibition | |
| Ceritinib | SU-DHL-1, SUP-M2 | p-STAT3, p-ERK, p-AKT | Inhibition | Dose-dependent inhibition |
Mandatory Visualization
Caption: Mechanisms of ALK Inhibition vs. ALK Degradation with this compound.
Caption: General Experimental Workflow for Comparing ALK Inhibitors and Degraders.
Experimental Protocols
Protocol 1: Western Blotting for ALK Degradation and Signaling Pathway Analysis
Objective: To determine the effect of this compound and ALK inhibitors on the expression levels of total ALK, phosphorylated ALK (p-ALK), and downstream signaling proteins (e.g., p-STAT3, p-AKT, p-ERK).
Materials:
-
ALK-positive cell lines (e.g., SU-DHL-1, NCI-H2228)
-
Cell culture medium and supplements
-
This compound and ALK inhibitor (e.g., Ceritinib)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound, ALK inhibitor, or DMSO for the desired time (e.g., 16 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the DC50 value for ALK degradation by plotting the percentage of remaining ALK protein against the log concentration of this compound.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and ALK inhibitors on the proliferation of ALK-positive cancer cells.
Materials:
-
ALK-positive cell lines
-
Cell culture medium and supplements
-
This compound and ALK inhibitor
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or the ALK inhibitor for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log concentration of the compound to determine the IC50 value using non-linear regression analysis.
Conclusion
The comparison between ALK inhibition and ALK degradation with this compound reveals distinct phenotypic consequences. While both strategies effectively suppress ALK-mediated downstream signaling and inhibit cell proliferation, this compound achieves this by physically eliminating the ALK protein. This degradation mechanism offers several potential advantages over traditional inhibition, including the potential to overcome resistance mutations that interfere with inhibitor binding and the ability to abrogate both the kinase and scaffolding functions of the ALK protein. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers to further investigate and compare these two promising therapeutic approaches for ALK-driven cancers. Further head-to-head studies focusing on apoptosis, cell cycle arrest, and in vivo efficacy are warranted to fully elucidate the therapeutic potential of ALK degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Precision therapy with anaplastic lymphoma kinase inhibitor ceritinib in ALK-rearranged anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of MS4078
Researchers and laboratory personnel must adhere to strict safety protocols when handling and disposing of the PROTAC ALK degrader, MS4078. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedures for its safe disposal based on general laboratory safety principles for potent, biologically active research compounds. These procedures are designed to minimize risk and ensure compliance with standard safety regulations.
Quantitative Data for this compound
For easy reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 914.47 g/mol [1][2] |
| Chemical Formula | C45H52ClN9O8S[1] |
| Purity | 99.72%[2][3] |
| IC50 (SU-DHL-1 cells) | 33 ± 1 nM[3] |
| DC50 (SU-DHL-1 cells) | 11 ± 2 nM[3] |
| DC50 (NCI-H2228 cells) | 59 ± 16 nM[3] |
| Solubility in DMSO | 100 mg/mL (109.35 mM)[2] |
| Storage (Solid) | -20°C for long term (months to years)[1][4] |
| Storage (In Solvent) | -80°C for up to 6 months[4] |
Experimental Protocols: Disposal of this compound
The following protocol outlines the recommended steps for the safe disposal of this compound waste, including unused solid material, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound, along with any grossly contaminated items (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound into a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with aqueous waste if organic solvents were used for dissolution.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
Contaminated Labware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) with the rinsate collected as hazardous liquid waste, followed by washing with an appropriate laboratory detergent.
3. Waste Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by institutional Environmental Health and Safety (EHS) personnel.
4. Disposal Procedure:
-
All waste containing this compound must be disposed of through your institution's official hazardous waste management program.
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Logical Workflow for this compound Disposaldot
References
Essential Safety and Operational Guide for Handling MS4078
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety and logistical information for the handling and disposal of MS4078, a potent PROTAC (Proteolysis Targeting Chimera) Anaplastic Lymphoma Kinase (ALK) degrader. The following procedures are designed to ensure a safe laboratory environment and the proper management of this research chemical. Adherence to these guidelines is essential for minimizing risk and ensuring the integrity of your experiments.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE based on available safety data for similar compounds and general laboratory best practices.
| PPE Category | Item | Specifications & Recommendations |
| Eye Protection | Safety Goggles | Must be worn at all times when handling the compound to protect from splashes. Should have side-shields for additional protection. |
| Face Shield | Recommended in addition to safety goggles when there is a high risk of splashing, such as during the preparation of solutions or large-volume transfers. | |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling chemicals in a laboratory setting. |
| Body Protection | Laboratory Coat | An appropriate lab coat or gown should be worn to protect skin and personal clothing from contamination. |
| Impervious Apron | For procedures with a higher risk of splashes or spills, a chemical-resistant apron may be necessary. | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If a fume hood is not available or when there is a potential for aerosol generation outside of a fume hood, a properly fitted NIOSH-approved respirator should be used. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling Procedures:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. All necessary equipment and waste containers should be readily accessible within the chemical fume hood.
-
Weighing: To prevent inhalation of the powdered compound, weigh this compound in a chemical fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing stock solutions, add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Use: When using solutions of this compound, handle them with the same precautions as the solid compound, using appropriate PPE to prevent skin and eye contact.
-
Decontamination: After each use, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate cleaning agent, followed by a rinse with 70% ethanol (B145695) or another suitable disinfectant.
Storage:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 1 year |
| -80°C | 2 years | |
| Stock Solution | -20°C | 1 year |
| -80°C | 2 years |
Note: For optimal results, it is recommended to prepare fresh working solutions from the stock solution on the day of use.
Disposal Plan
All waste generated from the use of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, vials, and bench paper, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and any experimental media containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store sealed waste containers in a designated satellite accumulation area within the laboratory until they are collected by the institution's EHS department.
-
Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest and transportation.
Mechanism of Action: PROTAC-mediated ALK Degradation
This compound is a PROTAC that works by inducing the degradation of the ALK protein. It does this by forming a ternary complex between the ALK protein and the E3 ubiquitin ligase Cereblon (CRBN). This proximity leads to the ubiquitination of the ALK protein, marking it for degradation by the proteasome.
Caption: this compound facilitates the degradation of ALK protein via the ubiquitin-proteasome system.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
